4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}
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Overview
Description
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is a complex organic compound characterized by its nitro-substituted benzodioxole and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE typically involves multi-step organic reactions. The initial step often includes the nitration of benzodioxole to introduce the nitro group. This is followed by a series of condensation reactions to form the imine linkage and the phenoxyphenyl group. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation can lead to the formation of nitroso or other oxidized derivatives.
Scientific Research Applications
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitro groups and imine linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-(4-{4-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]PHENOXY}PHENYL)METHANIMINE is unique due to its specific structural features, including the nitro-substituted benzodioxole and phenoxyphenyl groups
Properties
Molecular Formula |
C28H18N4O9 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C28H18N4O9/c33-31(34)23-11-27-25(37-15-39-27)9-17(23)13-29-19-1-5-21(6-2-19)41-22-7-3-20(4-8-22)30-14-18-10-26-28(40-16-38-26)12-24(18)32(35)36/h1-14H,15-16H2 |
InChI Key |
IJHYCBDBCVFFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)OC4=CC=C(C=C4)N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6)[N+](=O)[O-] |
Origin of Product |
United States |
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